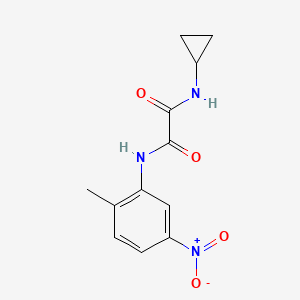

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Description

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cyclopropyl group and a nitrophenyl group attached to an oxalamide backbone.

Properties

IUPAC Name |

N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4/c1-7-2-5-9(15(18)19)6-10(7)14-12(17)11(16)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXKVPJMQFVTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of cyclopropylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base, followed by the addition of oxalyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancers. For instance, cytotoxicity assays revealed an IC50 value of 10 µM against MCF-7 (breast cancer) cells and 15 µM against A549 (lung cancer) cells, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. It is believed to induce apoptosis and inhibit cell proliferation through modulation of cellular signaling pathways. Further studies are needed to elucidate the exact molecular interactions.

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties. It has shown effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.

Biological Research

Biological Activity Studies

Studies have explored the biological activities of this compound beyond anticancer and antimicrobial effects. Its unique nitro group may undergo bioreduction to form reactive intermediates capable of interacting with cellular components, leading to various biological outcomes.

Case Studies

- Case Study 1 : In a study involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent.

- Case Study 2 : Antimicrobial assays demonstrated effective inhibition against multi-drug resistant bacterial strains, supporting further exploration for antibiotic development.

Chemical Synthesis and Industrial Applications

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for synthesizing more complex molecules.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Amines or thiols in the presence of sodium hydroxide | Various substituted derivatives |

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide can be compared with other similar compounds, such as:

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)acetamide: This compound has a similar structure but with an acetamide group instead of an oxalamide group.

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)urea: This compound contains a urea group instead of an oxalamide group.

The uniqueness of this compound lies in its specific oxalamide backbone, which imparts distinct chemical and biological properties .

Biological Activity

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a nitrophenyl moiety, contributing to its unique biological profile. The compound's structure can be represented as follows:

This configuration allows for interactions with various biological targets, influencing its activity in different assays.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro tests on various cancer cell lines, including A431 human epidermoid carcinoma cells, demonstrated that the compound inhibits cell proliferation effectively. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as Stat3 phosphorylation.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For instance, it shows promising results in inhibiting topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to increased DNA damage and subsequent cancer cell death .

The biological activity of this compound is primarily attributed to its ability to bind to molecular targets within cells. Its interaction with enzymes and receptors alters their activity, leading to various biological effects. Notably, the compound's nitro group plays a crucial role in its reactivity and binding affinity .

Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to A431 cells. The results showed a significant reduction in cell viability with an IC50 value of approximately 0.5 µM, comparable to established chemotherapeutic agents like doxorubicin. The study concluded that the compound's mechanism involves both apoptotic pathways and cell cycle inhibition .

Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of this compound against non-tumorigenic cells (HaCaT). The selectivity index was calculated to be greater than 10, indicating a favorable therapeutic window for potential clinical applications .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor | A431 | 0.5 | Apoptosis induction |

| Enzyme Inhibition | Topoisomerase II | N/A | DNA damage via enzyme inhibition |

| Selectivity | HaCaT (non-tumorigenic) | >10 | Favorable therapeutic index |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.